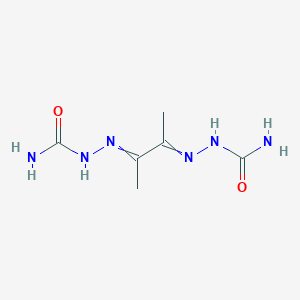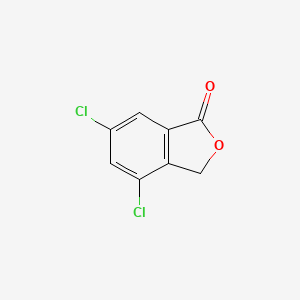
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine is a complex organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common method might include the condensation of appropriate acridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer or malaria.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives, such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Proflavine: Used as an antibacterial agent.
Uniqueness
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other acridine derivatives. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
53464-67-8 |
|---|---|
Molecular Formula |
C27H22N2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(9,10-dihydroacridin-2-ylmethyl)-9,10-dihydroacridine |
InChI |
InChI=1S/C27H22N2/c1-3-7-24-20(5-1)16-22-14-18(9-11-26(22)28-24)13-19-10-12-27-23(15-19)17-21-6-2-4-8-25(21)29-27/h1-12,14-15,28-29H,13,16-17H2 |
InChI Key |
WPUNLHVZHRPVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC3=C1C=C(C=C3)CC4=CC5=C(C=C4)NC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
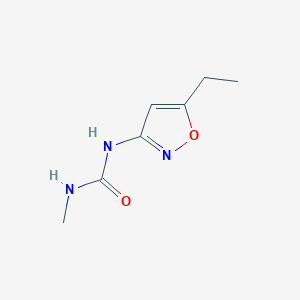
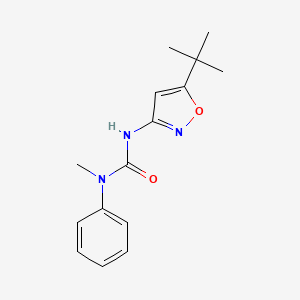
![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
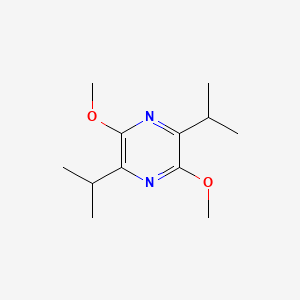

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
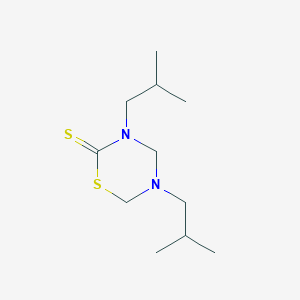
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)
